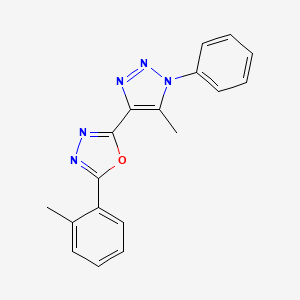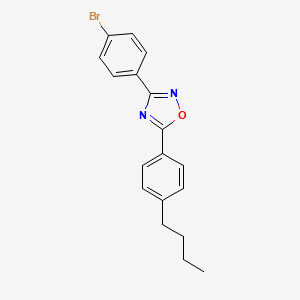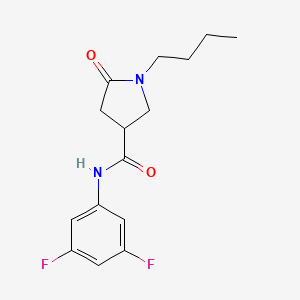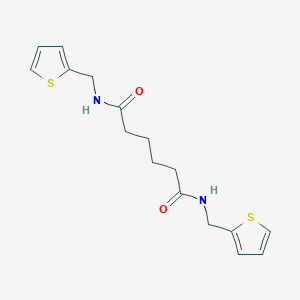![molecular formula C13H16N2O4S B4692625 N-[2-(ethenyloxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B4692625.png)
N-[2-(ethenyloxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
描述
N-[2-(ethenyloxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide: is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the sulfonamide and ethenyloxyethyl groups, contributes to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethenyloxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Ethenyloxyethyl Group: The final step involves the alkylation of the quinoline sulfonamide with 2-bromoethyl vinyl ether under basic conditions to introduce the ethenyloxyethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-[2-(ethenyloxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the quinoline core or the ethenyloxyethyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the quinoline core or the sulfonamide group, using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyloxyethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethenyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline or sulfonamide derivatives.
Substitution: Substituted quinoline derivatives with new functional groups replacing the ethenyloxyethyl group.
科学研究应用
N-[2-(ethenyloxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide: has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: Its unique functional groups make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways involving sulfonamides or quinoline derivatives.
Industrial Applications: Potential use in the synthesis of polymers or as a catalyst in organic reactions.
作用机制
The mechanism of action of N-[2-(ethenyloxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The quinoline core can interact with nucleic acids or proteins, affecting their function.
相似化合物的比较
N-[2-(ethenyloxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide: can be compared with other quinoline derivatives and sulfonamide compounds:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.
Sulfonamide Compounds: Sulfamethoxazole, a widely used antibiotic.
Uniqueness
The combination of the quinoline core with the sulfonamide and ethenyloxyethyl groups makes This compound unique, providing a versatile platform for developing new drugs or materials with tailored properties.
List of Similar Compounds
- Chloroquine
- Quinine
- Sulfamethoxazole
- Sulfadiazine
属性
IUPAC Name |
N-(2-ethenoxyethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-2-19-8-7-14-20(17,18)11-4-5-12-10(9-11)3-6-13(16)15-12/h2,4-5,9,14H,1,3,6-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFJJOVGOSNSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B4692556.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4692561.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4692568.png)

![3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B4692590.png)
![N~4~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4692598.png)


![4-[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4692612.png)

![(2E)-3-[(3,5-dichlorophenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B4692631.png)
![5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4692638.png)
![3-METHYL-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE](/img/structure/B4692646.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4692656.png)
